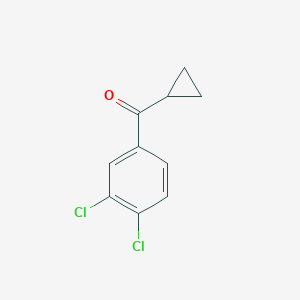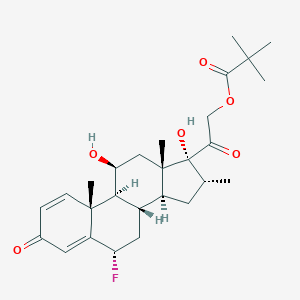
Cyclopropyl 3,4-dichlorophenyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl 3,4-dichlorophenyl ketone is a chemical compound with the IUPAC name cyclopropyl (3,4-dichlorophenyl)methanone . It has a molecular weight of 215.08 and appears as a light yellow oil .
Molecular Structure Analysis
The molecular structure of Cyclopropyl 3,4-dichlorophenyl ketone is represented by the linear formula C10H8Cl2O . The InChI code for this compound is 1S/C10H8Cl2O/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 .Aplicaciones Científicas De Investigación
Cycloaddition Reactions
Cyclopropyl 3,4-dichlorophenyl ketone can be used in cycloaddition reactions . Cycloaddition reactions of cyclopropane derivatives have been widely used in the rapid construction of cyclic, polycyclic, or bridged cyclic products . They can merge photoredox catalysis, C–H bond activation, and radical cascade processes to establish new cycloaddition modes .
Asymmetric Synthesis
This compound can be used in the asymmetric synthesis of cyclic frameworks . This is a method that allows for the creation of chiral molecules, which are important in many areas of chemistry, including pharmaceuticals .
Building Blocks for Natural Products
Cyclopropyl 3,4-dichlorophenyl ketone can serve as building blocks for natural products . Natural products are often complex molecules, and the ability to use cyclopropane derivatives as building blocks can simplify their synthesis .
Strained Ring-Induced Cycloadditions
The compound can be used in strained ring-induced cycloadditions . These reactions have attracted the attention of many organic chemists due to their promising reactivities and excellent chemo- and stereoselectivities .
Production of Small to Middle All-Carbon Ring Structures
Cyclopropyl 3,4-dichlorophenyl ketone can act as two- to five-carbon synthons in cycloaddition reactions, affording many possibilities in producing small to middle all-carbon ring structures .
Gold-Catalyzed Stereoselective Cycloaddition
This compound can be used in gold-catalyzed stereoselective cycloaddition . This is a reliable and divergent strategy, enabling readily accessible precursors to be intercepted by in situ generated gold-furyl 1,4-dipoles, delivering previously inaccessible chiral furan/pyrrole-containing eight-membered heterocycles .
Safety and Hazards
Mecanismo De Acción
Target of Action
Cyclopropyl ketones are known to be valuable building blocks in organic synthesis , suggesting that they may interact with a variety of molecular targets.
Mode of Action
Cyclopropyl ketones have been reported to participate in (4 + 4) cycloadditions , a type of chemical reaction where two molecules combine to form a larger molecule with the loss of a small molecule such as water. This suggests that Cyclopropyl 3,4-dichlorophenyl ketone may interact with its targets through similar mechanisms.
Biochemical Pathways
Cyclopropyl ketones are known to be involved in various chemical reactions, including suzuki–miyaura cross-coupling , a widely-used reaction in organic chemistry for the formation of carbon-carbon bonds. This suggests that Cyclopropyl 3,4-dichlorophenyl ketone may affect similar biochemical pathways.
Result of Action
Given its potential involvement in (4 + 4) cycloadditions , it may contribute to the formation of larger, more complex molecules in the cell.
Propiedades
IUPAC Name |
cyclopropyl-(3,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVARTRUFLNVCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600136 |
Source


|
| Record name | Cyclopropyl(3,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136906-33-7 |
Source


|
| Record name | Cyclopropyl(3,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B162602.png)







![Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B162620.png)
